molecular formula C18H23N5 B12270016 N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12270016
M. Wt: 309.4 g/mol
InChI Key: BBYQQQYFJMJMGF-UHFFFAOYSA-N
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Description

N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine and pyridine rings through various coupling reactions. Common reagents used in these reactions include cyclopropylamine, pyrimidine derivatives, and pyridine derivatives. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new biochemical assays.

    Medicine: Due to its structural features, it is investigated for its potential as a therapeutic agent in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine can be compared with other piperidine and pyrimidine derivatives. Similar compounds include:

    Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.

    Evodiamine: An alkaloid with potential anticancer and anti-inflammatory effects.

    Matrine: A compound with antiviral and anticancer activities.

    Berberine: An isoquinoline alkaloid with antimicrobial and antidiabetic properties.

    Tetrandrine: A bisbenzylisoquinoline alkaloid with anti-inflammatory and anticancer effects.

This compound stands out due to its unique combination of piperidine, pyrimidine, and pyridine rings, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C18H23N5

Molecular Weight

309.4 g/mol

IUPAC Name

N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C18H23N5/c1-22(16-4-2-3-10-19-16)15-8-12-23(13-9-15)17-7-11-20-18(21-17)14-5-6-14/h2-4,7,10-11,14-15H,5-6,8-9,12-13H2,1H3

InChI Key

BBYQQQYFJMJMGF-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC(=NC=C2)C3CC3)C4=CC=CC=N4

Origin of Product

United States

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